Oxolane-2,3,4-triol
Overview
Description
2,3,4-trihydroxytetrahydrofuran is a triol consisting of tetrahydrofuran with three hydroxy substituents located at position 2, 3 and 4. It is a member of oxolanes, a triol and a lactol.
Scientific Research Applications
Molecular Structure and Conformation
- Oxolane-2,3,4-triol and its derivatives are key in studying molecular structures and conformational dynamics. Studies have been conducted to determine the structural, conformational, and energetic properties of oxolanes, including this compound, using methods like Hartree-Fock theory. These studies provide insights into the stability of conformations and the effects of substituents, which are critical for understanding the behavior of molecules like nucleotides and carbohydrates (Cremer, 1983).
Thermodynamic Properties
- The thermodynamic properties of compounds like this compound have been extensively studied. These include investigations into ideal gas thermodynamic properties, which are essential for understanding the behavior of these compounds under various temperature and pressure conditions (Dorofeeva, 1992).
Chemical Synthesis and Reactions
- This compound plays a significant role in chemical synthesis and reactions. For instance, studies on the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones provide valuable information on the structural confirmation and potential applications of these compounds in various chemical processes (Shin et al., 1983).
NMR Data and Conformational Analysis
- Research on this compound includes analyzing NMR data to understand the conformational free-energy profile of oxolane. This is crucial for understanding the conformation of five-membered furanose rings in biologically relevant molecules like DNA and RNA (Płaziński et al., 2019).
Hydrodeoxygenation Modeling
- Theoretical studies involving this compound have been conducted to model hydrodeoxygenation processes, which are significant in the field of catalysis and chemical engineering. These studies explore the reactions of oxolane molecules in the presence of catalysts like tungsten disulfide (Koudjina et al., 2018).
Properties
IUPAC Name |
oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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